Cas no 1378876-49-3 (3-amino-4-bromothiophene -2-carboxamide)
3-amino-4-bromothiophene -2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 3-amino-4-bromothiophene -2-carboxamide
- 3-Amino-4-bromothiophene-2-carboxamide
- 2-Thiophenecarboxamide, 3-amino-4-bromo-
- 1378876-49-3
- AKOS037648747
- MFCD09998834
- CS-0161145
- BS-15449
- N17029
- SCHEMBL26626868
-
- MDL: MFCD09998834
- Inchi: 1S/C5H5BrN2OS/c6-2-1-10-4(3(2)7)5(8)9/h1H,7H2,(H2,8,9)
- InChI Key: NBSUCRGJFNARQP-UHFFFAOYSA-N
- SMILES: BrC1=CSC(C(N)=O)=C1N
Computed Properties
- Exact Mass: 219.93060g/mol
- Monoisotopic Mass: 219.93060g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 97.4Ų
3-amino-4-bromothiophene -2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NI193-250mg |
3-amino-4-bromothiophene -2-carboxamide |
1378876-49-3 | 95% | 250mg |
983CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NI193-50mg |
3-amino-4-bromothiophene -2-carboxamide |
1378876-49-3 | 95% | 50mg |
246.0CNY | 2021-07-15 | |
| eNovation Chemicals LLC | Y1230425-5g |
3-Amino-4-bromothiophene-2-carboxamide |
1378876-49-3 | 95% | 5g |
$1000 | 2024-06-03 | |
| Chemenu | CM562013-100mg |
3-Amino-4-bromothiophene-2-carboxamide |
1378876-49-3 | 97% | 100mg |
$55 | 2022-09-29 | |
| Chemenu | CM562013-250mg |
3-Amino-4-bromothiophene-2-carboxamide |
1378876-49-3 | 97% | 250mg |
$95 | 2022-09-29 | |
| Chemenu | CM562013-1g |
3-Amino-4-bromothiophene-2-carboxamide |
1378876-49-3 | 97% | 1g |
$244 | 2022-09-29 | |
| Chemenu | CM562013-5g |
3-Amino-4-bromothiophene-2-carboxamide |
1378876-49-3 | 97% | 5g |
$851 | 2022-09-29 | |
| abcr | AB547738-250 mg |
3-Amino-4-bromothiophene-2-carboxamide; . |
1378876-49-3 | 250MG |
€186.20 | 2023-04-13 | ||
| abcr | AB547738-1 g |
3-Amino-4-bromothiophene-2-carboxamide; . |
1378876-49-3 | 1g |
€379.90 | 2023-04-13 | ||
| abcr | AB547738-5 g |
3-Amino-4-bromothiophene-2-carboxamide; . |
1378876-49-3 | 5g |
€1,163.60 | 2023-04-13 |
3-amino-4-bromothiophene -2-carboxamide Suppliers
3-amino-4-bromothiophene -2-carboxamide Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 3-amino-4-bromothiophene -2-carboxamide
Recent Advances in the Study of 3-amino-4-bromothiophene-2-carboxamide (CAS: 1378876-49-3) in Chemical Biology and Pharmaceutical Research
The compound 3-amino-4-bromothiophene-2-carboxamide (CAS: 1378876-49-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic thiophene derivative has been the subject of multiple studies aimed at exploring its biological activity, synthetic pathways, and potential as a scaffold for drug development. The presence of both amino and bromo functional groups on the thiophene ring, coupled with the carboxamide moiety, provides multiple sites for chemical modification, making it a versatile intermediate in medicinal chemistry.
Recent studies have focused on the synthesis and characterization of 3-amino-4-bromothiophene-2-carboxamide, with particular emphasis on optimizing its yield and purity for pharmaceutical applications. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an improved synthetic route using palladium-catalyzed cross-coupling reactions, achieving a yield of 85% with high purity (>98%). This advancement addresses previous challenges in large-scale synthesis, paving the way for more extensive biological evaluation of this compound and its derivatives.
In terms of biological activity, preliminary investigations have revealed promising results. Research published in Bioorganic & Medicinal Chemistry Letters (2024) reported that 3-amino-4-bromothiophene-2-carboxamide exhibits moderate inhibitory activity against several kinase targets, particularly showing affinity for JAK2 and FLT3 kinases, which are important in hematological malignancies. Molecular docking studies suggest that the bromo substituent plays a crucial role in binding to the hydrophobic pocket of these kinases, while the carboxamide group forms hydrogen bonds with key amino acid residues in the active site.
The compound's potential as a building block for more complex pharmaceutical agents has also been explored. Several research groups have utilized 3-amino-4-bromothiophene-2-carboxamide as a precursor for the development of novel small molecule inhibitors targeting various disease pathways. A recent patent application (WO2023/154672) describes its use in creating a series of potent PARP inhibitors with improved blood-brain barrier penetration, suggesting potential applications in neurological disorders.
From a safety and pharmacokinetic perspective, early ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies conducted in vitro have shown favorable results. The compound demonstrates good metabolic stability in human liver microsomes and moderate permeability in Caco-2 cell assays, indicating potential for oral bioavailability. However, researchers note that further optimization may be required to improve its solubility profile, as the compound shows limited aqueous solubility at physiological pH.
Looking forward, the research community anticipates several directions for further investigation of 3-amino-4-bromothiophene-2-carboxamide. These include exploration of its structure-activity relationships through systematic derivatization, evaluation of its potential in combination therapies, and investigation of its off-target effects to ensure therapeutic specificity. The compound's unique chemical features and demonstrated biological activity position it as a promising candidate for continued pharmaceutical development, particularly in the areas of oncology and inflammatory diseases.
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